2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, a chlorinated benzene ring, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate typically involves the reaction of 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride with 2-pyridinol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of sulfinates.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinates
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinyl 5-chloro-4-methylbenzenesulfonate
- 2-Pyridinyl 4-methyl-2-propoxybenzenesulfonate
- 5-Chloro-4-methyl-2-propoxybenzenesulfonate
Uniqueness
2-Pyridinyl 5-chloro-4-methyl-2-propoxybenzenesulfonate is unique due to the presence of both a pyridine ring and a propoxy group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H16ClNO4S |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
pyridin-2-yl 5-chloro-4-methyl-2-propoxybenzenesulfonate |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-8-20-13-9-11(2)12(16)10-14(13)22(18,19)21-15-6-4-5-7-17-15/h4-7,9-10H,3,8H2,1-2H3 |
InChI Key |
ODMNQIDEPZRBQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.